molecular formula C23H32O5 B1153434 8-iso-17-phenyl trinor Prostaglandin F2α

8-iso-17-phenyl trinor Prostaglandin F2α

Cat. No.: B1153434
M. Wt: 388.5
InChI Key: YFHHIZGZVLHBQZ-ASXHZHNKSA-N
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Description

8-iso-17-phenyl trinor Prostaglandin F2α (8-iso-17-phenyl trinor PGF2α) is a synthetic analog of Prostaglandin F2α (PGF2α), a lipid mediator involved in inflammation, vascular tone, and cellular proliferation. This compound is characterized by three structural modifications:

  • C-8 isomerization: The hydroxyl group at carbon 8 is in the iso configuration, altering stereochemistry compared to natural PGF2α.
  • 17-phenyl substitution: A phenyl group replaces the C-17–C-20 carbon chain, enhancing metabolic stability.
  • Trinor chain: The carboxylic acid chain is truncated by three carbons (C-1 to C-3).

8-iso-17-phenyl trinor PGF2α is closely related to bimatoprost (17-phenyl trinor PGF2α ethyl amide), a clinically approved drug for glaucoma. However, unlike bimatoprost, which has an ethyl amide group at C-1, 8-iso-17-phenyl trinor PGF2α retains the carboxylic acid moiety.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20+,21-,22+/m0/s1

InChI Key

YFHHIZGZVLHBQZ-ASXHZHNKSA-N

SMILES

O[C@@H]1[C@@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1

Synonyms

9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-(8β)-prosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues of PGF2α

The table below summarizes key structural modifications, receptor interactions, and therapeutic applications of 8-iso-17-phenyl trinor PGF2α and related compounds:

Compound Structural Modifications Receptor Affinity (FP Receptor) Key Pharmacological Effects Research Findings
8-iso-17-phenyl trinor PGF2α C-8 iso configuration; 17-phenyl; trinor chain Not reported Hypothetical: Ocular hypotensive, anti-cancer Limited data; hypothesized to share properties with bimatoprost but lacks published studies on efficacy or toxicity .
Bimatoprost 17-phenyl; trinor chain; C-1 ethyl amide Ki = 1.1 nM (FP receptor) Glaucoma treatment (reduces intraocular pressure) Binds FP receptors with 756% higher potency than PGF2α; upregulates aqueous humor outflow .
17-Phenoxy trinor PGF2α 17-phenoxy group; trinor chain 440% of PGF2α affinity Hypothetical: Enhanced ocular activity Phenoxy substitution increases FP receptor binding; reduced ocular irritation compared to PGF2α derivatives .
17-Trifluoromethylphenyl trinor PGF2α 17-CF3-phenyl; 13,14-dihydrogenation Not quantified Anti-cancer (breast) Inhibits Substance P/NK1R signaling, reduces tumor volume in DMBA-induced breast cancer models, and normalizes serum biomarkers .
15(R)-17-phenyl trinor PGF2α isopropyl ester 15(R)-hydroxyl; isopropyl ester Not reported Potential impurity in latanoprost formulations Stereoisomer of latanoprost; lacks therapeutic efficacy but highlights the importance of stereochemistry in prostaglandin activity .

Key Differences and Mechanisms

Receptor Binding and Selectivity
  • Bimatoprost and 17-phenoxy trinor PGF2α exhibit enhanced FP receptor binding due to aromatic substitutions (phenyl/phenoxy), which stabilize interactions with hydrophobic receptor pockets .
  • 8-iso-17-phenyl trinor PGF2α’s C-8 isomerization may alter receptor docking compared to bimatoprost, though this remains unstudied.
  • 17-Trifluoromethylphenyl trinor PGF2α demonstrates NK1 receptor antagonism, linking it to anti-cancer effects rather than FP receptor activity .
Metabolic Stability
  • The 17-phenyl and trinor chain modifications in bimatoprost and 8-iso-17-phenyl trinor PGF2α reduce enzymatic degradation, enhancing half-life .
  • 13,14-dihydrogenation in 17-trifluoromethylphenyl trinor PGF2α further improves stability and reduces pro-inflammatory side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso-17-phenyl trinor Prostaglandin F2α
Reactant of Route 2
8-iso-17-phenyl trinor Prostaglandin F2α

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